

Key spectral data for 2-Amino-4,6-difluorobenzothiazole

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Compound of Interest

Compound Name: 2-Amino-4,6-difluorobenzothiazole

Cat. No.: B053882

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An In-depth Technical Guide to the Core Spectral Data of **2-Amino-4,6-difluorobenzothiazole**

Introduction

2-Amino-4,6-difluorobenzothiazole is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science.^[1] Its structural features, including the benzothiazole core, an amino group, and two fluorine atoms, make it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.^[1] Accurate structural elucidation and purity assessment are paramount, necessitating a thorough analysis of its spectral data. This guide provides a detailed overview of the key spectral characteristics of **2-Amino-4,6-difluorobenzothiazole**, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties:

- IUPAC Name: 4,6-difluoro-1,3-benzothiazol-2-amine
- CAS Number: 119256-40-5^{[1][2][3][4]}
- Molecular Formula: C₇H₄F₂N₂S^{[1][2][3]}
- Molecular Weight: 186.18 g/mol ^{[1][2][3]}
- Appearance: White to tan crystalline powder^[1]

- Melting Point: 216-220 °C[1][2]

Predicted Spectral Data

While specific experimental spectra for **2-Amino-4,6-difluorobenzothiazole** are not widely published, the following tables summarize the expected spectral data based on the known properties of its constituent functional groups and analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)	Multiplicity	Number of Protons	Assignment
~7.0 - 7.5	m	2H	Aromatic protons (H-5, H-7)
~5.0 - 6.0	br s	2H	Amino group protons (-NH ₂)

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)	Assignment
~168	C2 (carbon of the C=N bond)
~150-160 (d)	C4, C6 (carbons bonded to fluorine)
~135 (d)	C7a
~115 (d)	C3a
~100-110 (d)	C5, C7

Table 3: Predicted ¹⁹F NMR Spectral Data

Chemical Shift (δ , ppm)	Multiplicity	Assignment
-110 to -120	m	Fluorine at C4
-115 to -125	m	Fluorine at C6

Vibrational and Mass Spectrometry Data

Table 4: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm^{-1})	Intensity	Assignment
3300 - 3500	Medium-Strong	N-H stretching (primary amine)
3000 - 3100	Weak-Medium	Aromatic C-H stretching
~1630	Strong	N-H bending (scissoring)
1550 - 1600	Medium-Strong	Aromatic C=C stretching, C=N stretching
1200 - 1300	Strong	C-F stretching
~800-900	Strong	Aromatic C-H out-of-plane bending
~700-800	Medium	C-S stretching

Table 5: Predicted Mass Spectrometry (MS) Data

m/z	Interpretation
~186	Molecular ion (M^+)
Fragments	Loss of HCN, S, F, NH_2

Experimental Protocols

The acquisition of the spectral data described above follows standardized laboratory procedures.

NMR Spectroscopy

^1H , ^{13}C , and ^{19}F NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.[\[5\]](#)[\[6\]](#)

- Sample Preparation: The sample (5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO- d_6 or CDCl_3) in a 5 mm NMR tube.
- Data Acquisition:
 - ^1H NMR: Standard parameters are used, with chemical shifts referenced to tetramethylsilane (TMS) at 0.00 ppm.
 - ^{13}C NMR: Proton-decoupled spectra are acquired to simplify the signals to singlets for each unique carbon.
 - ^{19}F NMR: Spectra are acquired with chemical shifts typically referenced to an external standard like CFCl_3 .[\[7\]](#) The large chemical shift range of ^{19}F NMR provides excellent signal dispersion.[\[8\]](#)[\[9\]](#)

Infrared (IR) Spectroscopy

FT-IR spectra are recorded to identify the functional groups within the molecule.[\[5\]](#)

- Sample Preparation: The solid sample can be prepared as a KBr pellet by grinding a small amount of the compound with potassium bromide and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the crystal.[\[10\]](#)
- Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm^{-1} . A background spectrum is collected first and automatically subtracted from the sample spectrum.[\[5\]](#)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

- **Sample Introduction:** The sample is introduced into the mass spectrometer, often via direct infusion or after separation by liquid chromatography (LC-MS).[\[11\]](#)
- **Ionization:** Electrospray ionization (ESI) is a common technique for this type of molecule.[\[11\]](#)
[\[12\]](#)
- **Data Acquisition:** The mass analyzer (e.g., Quadrupole, Time-of-Flight) separates the ions based on their mass-to-charge ratio (m/z), generating a mass spectrum.

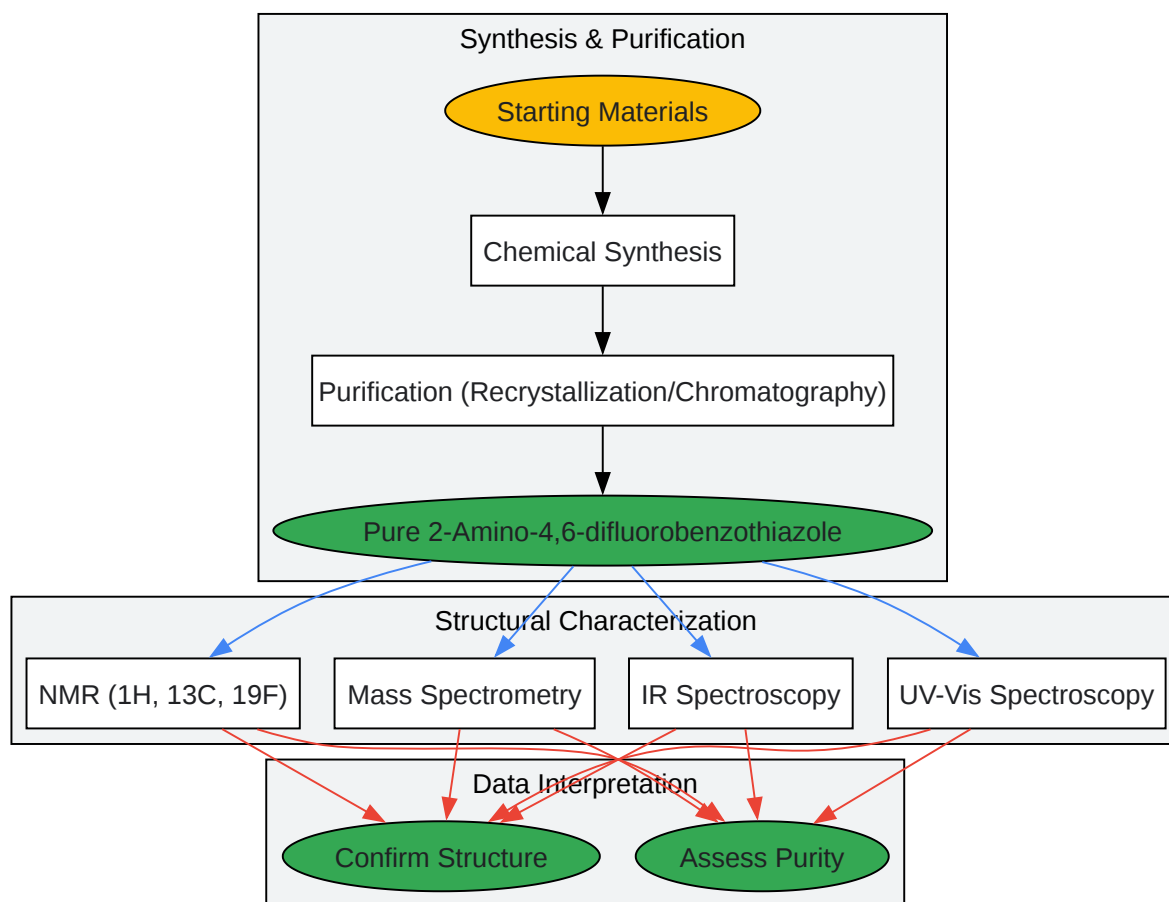
UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.
[\[13\]](#)

- **Sample Preparation:** A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, acetonitrile).
- **Data Acquisition:** The absorbance of the solution is measured over a range of wavelengths (typically 200-800 nm).

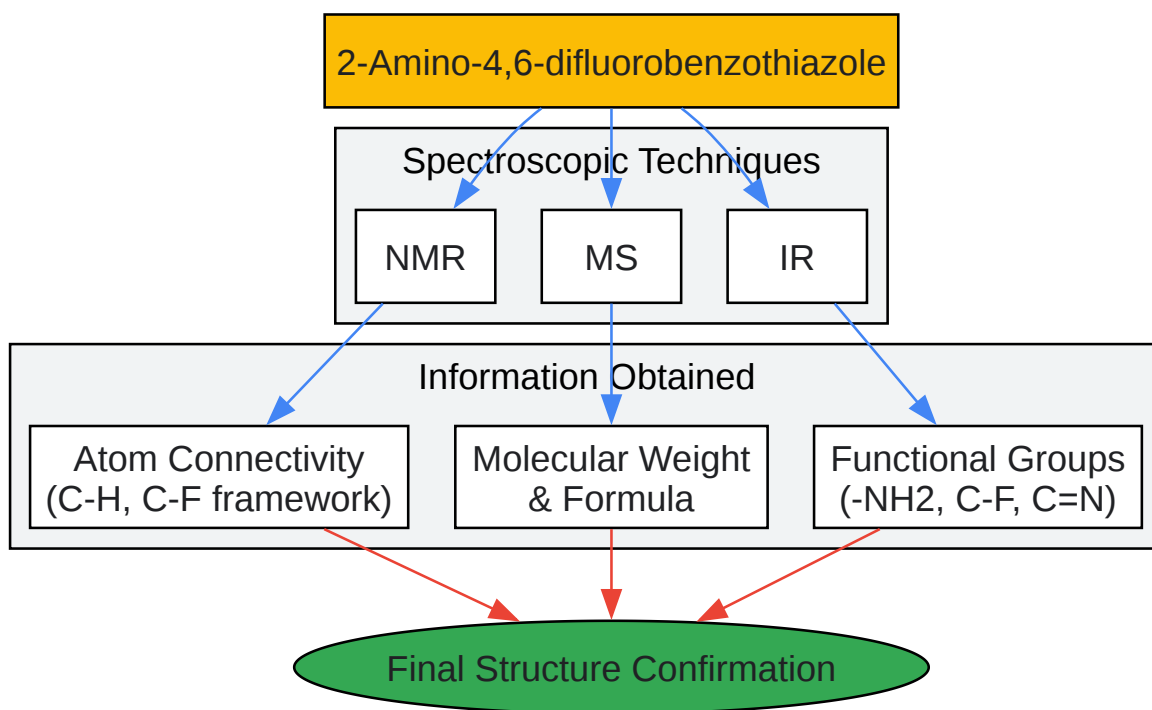
Workflow and Data Relationship Visualization

The following diagrams illustrate the general workflow for the characterization of **2-Amino-4,6-difluorobenzothiazole** and the logical relationship between the different spectral techniques.



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Caption: Experimental workflow for synthesis and characterization.



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Caption: Relationship between spectral data and structural elucidation.

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